molecular formula C6H2BrFINO2 B1381550 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene CAS No. 1807231-62-4

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene

Cat. No.: B1381550
CAS No.: 1807231-62-4
M. Wt: 345.89 g/mol
InChI Key: FVCMIOYZAUXGGD-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene is a polyhalogenated nitrobenzene derivative with the molecular formula C₆H₂BrFINO₂. It features bromine, fluorine, iodine, and nitro groups at positions 1, 2, 3, and 4 of the benzene ring, respectively. The presence of iodine enhances its utility in applications such as radiolabeling or Suzuki coupling reactions, where heavy halogens act as effective leaving groups .

Properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMIOYZAUXGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Diazotization Bromination of 1-Fluoro-2-amino-3-nitrobenzene

Reaction Conditions:

  • Raw Material: 1-Fluoro-2-amino-3-nitrobenzene
  • Reagents: Concentrated hydrobromic acid (HBr), nitrous acid (generated in situ from sodium nitrite)
  • Catalyst: Copper(I) bromide (CuBr)
  • Temperature: Room temperature (20–25°C)
  • Molar Ratios:
    • 1: (1–10) for raw material to HBr
    • Molar ratio of amino compound to CuBr: 1: (0.1–1.0)
    • Nitrous acid: 1: (0.8–2.0)

Reaction Description:
The amino group undergoes diazotization in acidic medium, followed by bromination at the ortho position, facilitated by CuBr acting as a catalyst. This yields 1-fluoro-2-bromo-3-nitrobenzene .

Step 2: Reduction of Nitro to Amino Group

Reaction Conditions:

  • Reagents: Hydrogen gas (H₂), a catalytic amount of palladium on carbon (Pd/C)
  • Temperature: Room temperature
  • Pressure: 0.1–10 MPa
  • Solvent: Ethanol or methanol

Reaction Description:
The nitro group is selectively reduced to an amino group, converting 1-fluoro-2-bromo-3-nitrobenzene into 1-fluoro-2-bromo-3-aminobenzene .

Step 3: Diazotization and Iodination

Reaction Conditions:

  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl) or other acids, hydrogen iodide (HI) or iodide salts (e.g., potassium iodide, KI)
  • Temperature: 0–5°C (to control diazotization)
  • Procedure:
    • Diazotization: Sodium nitrite reacts with the amino group in acidic conditions to form a diazonium salt.
    • Iodination: The diazonium salt reacts with HI or KI, replacing the diazonium group with iodine.

Reaction Description:
This step replaces the amino group with iodine, giving the target 1-bromo-2-fluoro-3-iodo-4-nitrobenzene .

Data Table Summarizing Preparation Parameters

Step Raw Material Reagents Conditions Key Notes Yield/Comments
1 1-Fluoro-2-amino-3-nitrobenzene HBr, NaNO₂, CuBr Room temp, acid, catalytic Diazotization bromination High regioselectivity
2 1-Fluoro-2-bromo-3-nitrobenzene H₂, Pd/C Room temp, 0.1–10 MPa Nitro reduction to amino High yield, selective
3 1-Fluoro-2-bromo-3-aminobenzene NaNO₂, HI/KI 0–5°C, diazotization Iodination via diazonium salt High iodine utilization

Research Findings and Notes

  • Safety and Mild Conditions: The diazotization-iodination route is favored for its mild reaction conditions and high safety profile, as it avoids harsh reagents and extreme temperatures.
  • Industrial Feasibility: The process is scalable, with low-cost reagents and straightforward purification steps, making it suitable for large-scale synthesis.
  • Yield Optimization: Proper control of temperature during diazotization and iodination is critical to maximize yield and minimize side reactions.
  • Selectivity: The initial halogenation step is regioselective owing to the directing effects of the amino and nitro groups, ensuring correct substitution pattern.

Additional Insights from Literature

  • Similar methodologies have been reported for related compounds, such as the synthesis of 1-fluoro-2-bromo-3-iodobenzene , emphasizing the versatility of diazotization-iodination in aromatic halogenation.
  • The presence of fluorine and nitro groups influences the electronic properties, aiding in regioselective halogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) for nitro group reduction.

    Oxidation: Potassium permanganate (KMnO4) for oxidation reactions.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-Bromo-2-fluoro-3-iodo-4-aminobenzene.

    Oxidation: Formation of different oxidation states of the nitro group.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for selective reactions that can lead to new compounds with desired properties.

Medicinal Chemistry

In pharmaceutical research, this compound is utilized to develop new drugs targeting specific biological pathways. The presence of multiple halogens can enhance the pharmacological profile of potential drug candidates by improving their metabolic stability and bioavailability.

Material Science

The compound is also significant in material science, particularly in the development of advanced materials such as organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study 1: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that modifying the nitro group can significantly affect the compound's potency against various cancer cell lines.

Case Study 2: Organic Light Emitting Diodes (OLEDs)

A study on the application of halogenated compounds in OLEDs highlighted how this compound derivatives can enhance device performance due to their electron-deficient nature. The incorporation of this compound into polymer matrices has resulted in improved light-emitting efficiency and stability.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesApplications
This compoundMultiple halogen substituents; electron-deficientDrug development; OLEDs
1-Bromo-4-nitrobenzeneLacks fluorine; less reactiveBasic organic synthesis
4-Bromo-1-fluoro-2-nitrobenzeneSimilar structure; different reactivityMedicinal chemistry

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple substituents on the benzene ring allows it to participate in diverse chemical reactions, influencing its reactivity and interactions. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Composition and Molecular Properties

The table below compares substituent patterns, molecular weights, and physical properties of 1-bromo-2-fluoro-3-iodo-4-nitrobenzene with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Purity Key Physical Properties
This compound C₆H₂BrFINO₂ 343.90* Br (1), F (2), I (3), NO₂ (4) N/A Solid; high density due to iodine
1-Bromo-2-fluoro-4-nitrobenzene C₆H₃BrFNO₂ 221.00 Br (1), F (2), NO₂ (4) 95% Solid; density 1.808 g/cm³
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) 95% Not reported
4-Bromo-2-iodo-1-nitrobenzene C₆H₃BrINO₂ 327.90 Br (4), I (2), NO₂ (1) N/A Solid; CAS 343864-78-8
1-Bromo-2,4-difluoro-3-nitrobenzene C₆H₂BrF₂NO₂ 237.99 Br (1), F (2,4), NO₂ (3) 97% Solid; CAS 1420800-30-1
2-Bromo-3,4,5-trifluoro-1-nitrobenzene C₆HBrF₃NO₂ 258.94 Br (2), F (3,4,5), NO₂ (1) N/A Not reported

*Calculated based on atomic masses.

Key Observations:
  • Iodine vs. Chlorine/Fluorine: The iodine substituent in the target compound increases molecular weight significantly compared to analogs with chlorine (e.g., 254.44 in ) or additional fluorine (e.g., 237.99 in ).
  • Positional Isomerism : The nitro group’s position (e.g., 4-nitro in the target vs. 1-nitro in ) alters electronic effects. Nitro at position 4 creates a strong electron-withdrawing para effect, enhancing reactivity in electrophilic substitutions compared to meta-substituted analogs.

Industrial and Research Utility

  • Pharmaceutical Intermediates : The target’s iodine is valuable in radiopharmaceuticals, whereas fluorine-containing analogs (e.g., ) are used in PET tracer synthesis.
  • Materials Science : Bromine and iodine enhance flame retardancy in polymers. Compared to 1-bromo-4-nitrobenzene , the target’s multiple halogens could improve thermal stability.

Biological Activity

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene is an aromatic compound with a complex substitution pattern that includes bromine, fluorine, iodine, and a nitro group attached to a benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H4BrFINO2. The presence of halogens (Br, F, I) and a nitro group contributes to its reactivity and interactions with biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, influencing various biological pathways.

Biological Activity Overview

Halogenated aromatic compounds like this compound are generally studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound can be inferred from studies of structurally similar compounds that exhibit notable biological effects due to their unique substituent patterns.

Potential Biological Effects

  • Antimicrobial Activity : Compounds with halogen substitutions often show enhanced antimicrobial properties due to increased lipophilicity, which facilitates membrane penetration.
  • Anticancer Properties : Nitro-substituted compounds are known to affect cellular signaling pathways and may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways by halogenated compounds has been documented, suggesting potential therapeutic applications.

Research Findings

Recent studies have highlighted the importance of substituent effects on the biological activity of aromatic compounds. For example, the presence of electron-withdrawing groups such as nitro can enhance the reactivity towards biological targets.

Case Study: Structural Analogues

Research into analogues of this compound provides insights into its potential applications:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-fluoronitrobenzeneLacks iodine substitutionExhibits moderate antimicrobial activity
2-Bromo-4-fluoronitrobenzeneDifferent positions of substituentsEnhanced anticancer effects
6-Iodo-2-nitrofluorobenzeneDifferent positions; lacks bromineNotable anti-inflammatory properties
1-Bromo-3-fluoro-5-iodo-4-nitrobenzeneSimilar halogen substitutions but different positionsPotentially different biological activity

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Proteins : The compound may bind to specific proteins or receptors, altering their function.
  • Cellular Uptake : Increased lipophilicity due to halogen substitution may enhance cellular uptake, leading to higher local concentrations and more pronounced effects.
  • Reactive Intermediates : Reduction of the nitro group can generate reactive species that interact with DNA or other critical biomolecules.

Q & A

Q. How can the molecular structure of 1-bromo-2-fluoro-3-iodo-4-nitrobenzene be experimentally validated?

Answer:

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography. For crystallographic analysis, employ software like ORTEP-3 to visualize electron density maps and refine atomic positions .
  • Key Data : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å, C-I: ~2.09 Å) and angles with computational models (DFT or MP2). Validate nitro group geometry (O-N-O angle ~125°) and halogen substituent orientations .

Q. What synthetic routes are optimal for preparing this compound?

Answer:

  • Methodology : Sequential halogenation and nitration. Start with fluorobenzene derivatives:
    • Bromination using Br₂/FeBr₃ at 0–5°C (meta-directing effect of fluorine).
    • Iodination via Ullmann coupling with CuI catalyst.
    • Nitration with HNO₃/H₂SO₄ at 50°C (para to bromine, ortho to fluorine) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers. Monitor purity via GC-MS (>97% by HPLC) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

Answer:

  • Methodology :
    • Electronic Effects : Nitro (-NO₂) and halogens (Br, I) are strong electron-withdrawing groups, directing electrophiles to meta/para positions. Fluorine’s inductive effect enhances ortho/para reactivity .
    • Steric Effects : Iodine’s bulkiness hinders substitution at adjacent positions. Use kinetic studies (e.g., competitive reactions with Cl₂) and DFT calculations (activation energies) to map preferred sites .
  • Example : Suzuki coupling occurs preferentially at the bromine site due to lower steric hindrance compared to iodine .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Methodology :
    • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in nitro groups) by acquiring spectra at –40°C .
    • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., fluorine coupling with adjacent protons).
    • X-ray Crystallography : Cross-validate proton environments using crystallographic data .

Q. What are the thermal decomposition pathways of this compound under inert vs. oxidative conditions?

Answer:

  • Methodology :
    • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C. Under N₂, expect release of NO₂ (nitro group decomposition) and HI (iodine dissociation).
    • GC-MS Post-Decomposition : Identify volatile byproducts (e.g., fluorobenzene derivatives) .
    • DSC : Measure exothermic peaks (oxidative decomposition) at ~250°C due to nitro group instability .

Q. How do solvent polarity and proticity affect reaction kinetics in cross-coupling reactions?

Answer:

  • Methodology :
    • Kinetic Profiling : Conduct Suzuki-Miyaura couplings in DMF (polar aprotic), THF (non-polar), and ethanol (protic).
    • Rate Analysis : Use pseudo-first-order kinetics. Polar aprotic solvents accelerate oxidative addition (Pd(0) → Pd(II)) but may stabilize intermediates .
    • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots. Higher polarity reduces activation entropy .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or solubility data?

Answer:

  • Methodology :
    • Reproduce Conditions : Ensure identical purity (>99% via HPLC), heating rates (1°C/min), and solvent systems (e.g., DMSO vs. ethanol).
    • DSC Validation : Measure melting points dynamically to detect polymorphism or decomposition.
    • Solubility Studies : Use UV-Vis spectroscopy (λ_max ~270 nm) in saturated solutions .

Q. What strategies resolve conflicting computational vs. experimental vibrational spectra (IR/Raman)?

Answer :

  • Methodology :
    • Isotopic Substitution : Replace ¹²C with ¹³C to isolate specific vibrational modes.
    • DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental nitro group stretching (~1520 cm⁻¹) .

Safety & Handling in Research

Q. What are the critical safety protocols for handling this compound?

Answer :

  • Methodology :
    • PPE : Use nitrile gloves, goggles, and fume hoods (halogenated nitro compounds release toxic fumes).
    • Decomposition Mitigation : Avoid temperatures >150°C; store under inert gas (Ar) to prevent HI formation .
    • Spill Management : Neutralize with sodium bicarbonate; absorb via vermiculite .

Applications in Material Science

Q. How can this compound serve as a precursor for photoactive materials?

Answer :

  • Methodology :
    • Synthesis of Metal-Organic Frameworks (MOFs) : Coordinate iodine sites with Ag(I) or Cu(I) nodes.
    • Photoluminescence Studies : Measure emission spectra (λ_em ~450 nm) upon UV excitation; compare with nitro-free analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-3-iodo-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-3-iodo-4-nitrobenzene

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